molecular formula C5H14Cl2N2OS B2478183 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride CAS No. 2137595-69-6

1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride

Cat. No.: B2478183
CAS No.: 2137595-69-6
M. Wt: 221.14
InChI Key: VOXIWASVODBICE-UHFFFAOYSA-N
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Description

1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride is a chemical compound supplied for research and development purposes. It is provided as a dihydrochloride salt and is characterized by the CAS Registry Number 2137595-69-6 and the molecular formula C5H14Cl2N2OS, with a molecular weight of 221.15 . This compound belongs to the sulfoximine class of chemicals, an emerging functional group of significant interest in modern drug discovery . Sulfoximines are increasingly being incorporated into bioactive molecules and clinical candidates due to their desirable properties, such as metabolic stability and the ability to modulate molecular characteristics . As a research chemical, this product is ideal for investigating the effects of the sulfoximine moiety in medicinal chemistry programs, exploring new chemical space, and developing novel enzyme inhibitors or receptor modulators. The product is offered with a specified purity of more than 95% . Researchers should consult the associated Safety Data Sheet for detailed handling and hazard information. This product is labeled "For Research Use Only" and is strictly intended for laboratory research. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications .

Properties

IUPAC Name

1-imino-N-methyl-1-oxothiolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.2ClH/c1-7-5-2-3-9(6,8)4-5;;/h5-7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXIWASVODBICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=N)(=O)C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137595-69-6
Record name 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride
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Preparation Methods

The synthesis of 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride involves several steps, typically starting with the formation of the thiolane ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the imino and methyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Imino-N-methyl-1-oxothiolan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Imino-N-methyl-1-oxothiolan-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride (CAS 5553-29-7)
  • Molecular Formula: C₆H₁₄ClNO₂S
  • Molar Mass : 199.69 g/mol
  • Key Features :
    • Contains a thiolane ring (1,1-dioxide form) with a methylamine substituent.
    • Classified as an irritant due to its reactive functional groups .
  • Comparison: Unlike 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride, this compound lacks the imino group and instead features a sulfone (dioxide) group.
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6)
  • Molecular Formula : C₅H₁₄Cl₂N₄S
  • Key Features: A thiourea derivative with a dimethylaminoethyl chain. Known for sensitizing properties and restricted use due to toxicity .
  • Comparison :
    • The thiourea moiety contrasts with the thiolane ring in the target compound, leading to divergent chemical reactivity and biological activity.
    • Both are dihydrochloride salts, suggesting comparable solubility enhancements in aqueous media.

Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS 130018-87-0)
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molar Mass : 461.81 g/mol
  • Application : Antihistamine used in allergy treatment .
  • Comparison: Unlike the sulfur-containing thiolane core of this compound, levocetirizine features a piperazine and chlorophenyl backbone. Both compounds utilize dihydrochloride salts to improve bioavailability.
Capmatinib Dihydrochloride
  • Key Features: Non-chiral, hygroscopic powder with pH-dependent solubility. Polymorphism controlled during manufacturing .
  • Comparison :
    • The target compound may share similar hygroscopicity and solubility challenges, necessitating controlled synthesis processes.

Biogenic Amine Derivatives

Putrescine Dihydrochloride (CAS P7505)
  • Molecular Formula : C₄H₁₂N₂·2HCl
  • Application : Used in analytical standards for biogenic amine detection .
  • Comparison :
    • Putrescine is a linear diamine, lacking the cyclic sulfur structure of the target compound.
    • Both dihydrochloride salts are water-soluble, facilitating use in aqueous solutions.

Data Table: Comparative Analysis of Dihydrochloride Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Safety Notes Reference ID
This compound Not explicitly provided ~236 (estimated) Thiolane, imino, oxo, methylamine Hypothesized analytical/pharmaceutical use
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine HCl C₆H₁₄ClNO₂S 199.69 Thiolane (sulfone), methylamine Irritant; structural analog
S-(2-(dimethylamino)ethyl pseudothiourea diHCl C₅H₁₄Cl₂N₄S 241.16 Thiourea, dimethylaminoethyl Restricted use due to sensitizing
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenyl Antihistamine
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.07 Linear diamine Biogenic amine standard

Key Research Findings and Implications

  • Solubility and Stability : Dihydrochloride salts generally exhibit enhanced aqueous solubility, as seen in levocetirizine and capmatinib . The target compound likely follows this trend.
  • Structural Reactivity: The thiolane ring in this compound may confer distinct reactivity compared to sulfone or thiourea derivatives .
  • Safety Profile : Sensitizing or irritant properties observed in analogs (e.g., CAS 16111-27-6) suggest the need for careful handling of structurally related compounds .

Biological Activity

1-Imino-N-methyl-1-oxothiolan-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure includes a thiolane ring and an imino group, contributing to its reactivity and biological interactions. Its molecular formula is C₅H₈Cl₂N₂OS, and it has a molecular weight of approximately 211.1 g/mol.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways. Its structural similarity to natural substrates allows it to bind to active sites.
  • Receptor Interaction : It may interact with specific receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values for selected strains are summarized in the table below.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Activity

In vitro studies have demonstrated antifungal activity against common pathogens such as Candida albicans. The results indicate effective inhibition at concentrations comparable to standard antifungal agents.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Cystic Fibrosis Treatment : A study investigated the role of this compound as a CFTR modulator. Results showed significant improvement in chloride ion transport in nasal epithelial cells from cystic fibrosis patients, suggesting potential benefits in respiratory function enhancement .
  • Anticoagulant Properties : Research indicated that the compound might possess anticoagulant effects, potentially beneficial in preventing thrombotic conditions. The mechanism involves modulation of thrombin activity, as described in patent literature .

Research Findings

Recent studies have focused on the pharmacological profiles and safety assessments of this compound. Key findings include:

  • Toxicity Assessment : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
  • Bioavailability Studies : Investigations into the pharmacokinetics reveal moderate absorption rates and bioavailability, warranting further optimization for clinical applications.

Q & A

Q. What are the recommended methods for synthesizing 1-imino-N-methyl-1-oxothiolan-3-amine dihydrochloride, and how can yield optimization be achieved?

The synthesis of dihydrochloride salts typically involves a two-step process: (1) formation of the free base and (2) salt formation via HCl treatment. For structurally similar compounds (e.g., 3-(Dimethylamino)-1,1-difluoropropan-2-ol hydrochloride), reaction conditions such as temperature control (e.g., -10°C to 25°C) and solvent selection (e.g., ethanol or dichloromethane) are critical for purity and yield . Yield optimization may require stoichiometric adjustments, inert atmospheres, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like gas chromatography and 1^1H/13^13C NMR spectroscopy are essential for verifying product identity and purity .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify proton environments and carbon frameworks. For example, methyl groups in similar compounds resonate at δ 2.07–2.83 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly for novel derivatives.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, Cl content) .

Q. What strategies are effective for determining the solubility profile of this compound in different solvents?

Solubility testing should be conducted in a pH range (e.g., 2–12) and across solvents (polar, nonpolar, protic, aprotic). For example:

SolventSolubility (mg/mL)Method
Water25–30Shake-flask
Ethanol10–15UV-Vis titration
DMSO>50Gravimetric
Use saturation shake-flask assays with HPLC validation for accuracy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound?

Contradictory results in antimicrobial or enzyme inhibition assays may arise from assay conditions (e.g., pH, temperature) or impurity interference. Strategies include:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC50_{50} variability.
  • Positive/Negative Controls : Use established inhibitors (e.g., ampicillin for antimicrobial assays) .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride) to isolate pharmacophores .

Q. What advanced techniques can elucidate the mechanism of action in enzyme interaction studies?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics Simulations : Predicts binding modes using software like AutoDock or GROMACS .

Q. How can researchers address discrepancies in reported synthetic yields for scaled-up production?

Scale-up challenges often involve heat dissipation and mixing inefficiencies. Mitigation approaches:

  • Flow Chemistry : Enhances control over reaction parameters (e.g., temperature gradients).
  • Design of Experiments (DoE) : Optimizes variables (e.g., catalyst loading, solvent volume) via statistical models.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

  • Purity Assessment : Combine HPLC (≥95% purity threshold) with Karl Fischer titration for water content analysis .
  • Stability Studies : Store samples at -20°C under argon; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

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